![molecular formula C12H9NO3 B6413551 4-(3-Hydroxyphenyl)nicotinic acid, 95% CAS No. 1261909-89-0](/img/structure/B6413551.png)
4-(3-Hydroxyphenyl)nicotinic acid, 95%
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Overview
Description
4-(3-Hydroxyphenyl)nicotinic acid, 95% (4-HPA) is an important organic compound used in various scientific and industrial processes. It is a white, crystalline solid with a molecular weight of 212.2 g/mol and a melting point of 66-68°C. 4-HPA is a derivative of nicotinic acid, a vitamin B3 precursor, and is widely used in the synthesis of various compounds. It is also known as 4-hydroxy-3-phenylnicotinic acid, 4-hydroxy-3-phenylpyridine-2-carboxylic acid, and 4-hydroxy-3-phenylpyridine-2-carboxylate.
Mechanism of Action
4-HPA acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the biosynthesis of purine and thymidine nucleotides, which are essential components of DNA and RNA. By inhibiting DHFR, 4-HPA can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-HPA has been shown to have a number of biochemical and physiological effects, including the inhibition of the enzyme dihydrofolate reductase, the inhibition of the growth of cancer cells, and the inhibition of the production of purine and thymidine nucleotides. Additionally, 4-HPA has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-HPA in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 4-HPA is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 4-HPA is its instability in aqueous solutions, which can limit its use in certain types of experiments.
Future Directions
The potential future directions for 4-HPA research include the development of new synthesis methods, the exploration of its potential therapeutic uses, and the study of its effects on various biochemical and physiological processes. Additionally, further research is needed to understand the mechanism of action of 4-HPA and to identify potential drug targets and drug-drug interactions. Finally, further research is needed to explore the potential of 4-HPA as an anti-cancer agent.
Synthesis Methods
4-HPA can be synthesized in a two-step process. The first step involves the reaction of 3-hydroxybenzaldehyde and hydroxylamine hydrochloride in an alkaline medium to form 4-hydroxy-3-phenylpyridine-2-carboxylic acid. The second step involves the conversion of the acid to its corresponding acid chloride, which is then reacted with sodium bicarbonate to form 4-HPA.
Scientific Research Applications
4-HPA is used in a variety of scientific research applications, including the synthesis of drugs, the production of anti-cancer agents, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of other compounds, such as 4-hydroxy-3-phenylnicotinic acid ethyl ester, which is used in the treatment of hypertension. Additionally, 4-HPA is used in the synthesis of 4-methoxyphenylnicotinic acid, which is used in the treatment of Alzheimer’s disease.
properties
IUPAC Name |
4-(3-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-2-8(6-9)10-4-5-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWNZFNQVYCLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692409 |
Source
|
Record name | 4-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261909-89-0 |
Source
|
Record name | 4-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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